molecular formula C23H24N2O3 B11367021 2-(4-ethylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide

2-(4-ethylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11367021
M. Wt: 376.4 g/mol
InChI Key: OLUXWAULYFNGQY-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that combines phenoxy, methoxyphenyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-ethylphenoxyacetic acid: This involves the reaction of 4-ethylphenol with chloroacetic acid in the presence of a base.

    Formation of 4-methoxybenzylamine: This can be synthesized by the reduction of 4-methoxybenzaldehyde using a reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves the coupling of 4-ethylphenoxyacetic acid with 4-methoxybenzylamine and 2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or pyridinyl derivatives.

Scientific Research Applications

2-(4-Ethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)pyrrolidine: Shares the methoxyphenyl group but differs in the pyrrolidine ring structure.

    Ethyl (4-methoxyphenyl)acetate: Contains the methoxyphenyl group but lacks the pyridinyl and ethylphenoxy groups.

Uniqueness

2-(4-Ethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its combination of phenoxy, methoxyphenyl, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H24N2O3/c1-3-18-7-13-21(14-8-18)28-17-23(26)25(22-6-4-5-15-24-22)16-19-9-11-20(27-2)12-10-19/h4-15H,3,16-17H2,1-2H3

InChI Key

OLUXWAULYFNGQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Origin of Product

United States

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